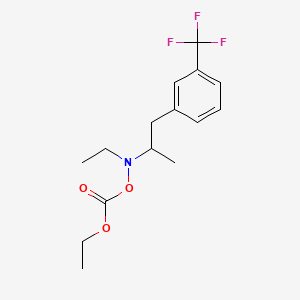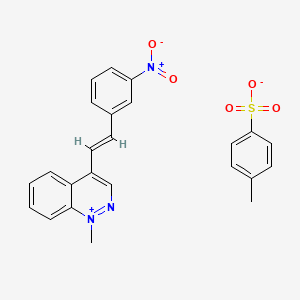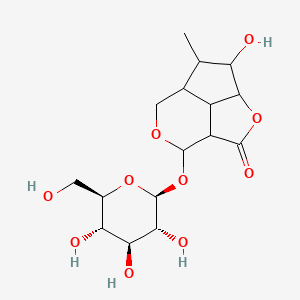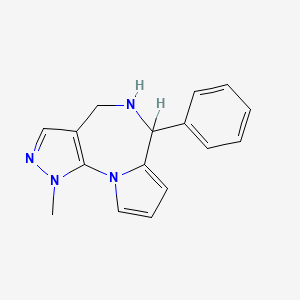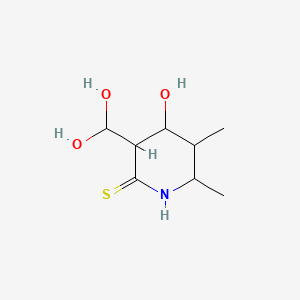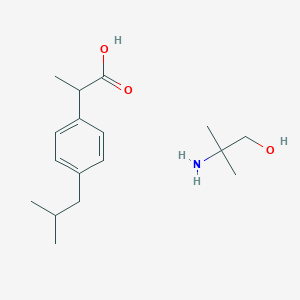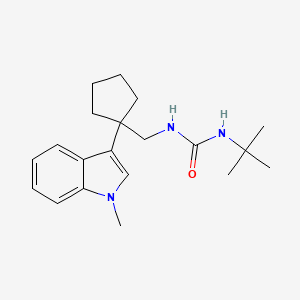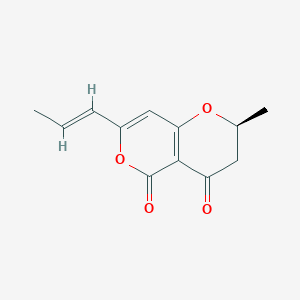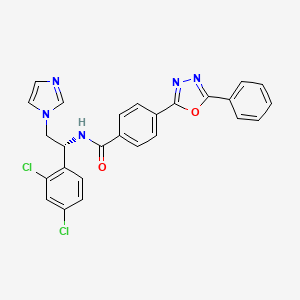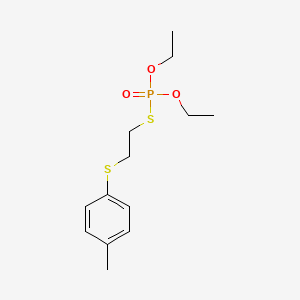
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2535935 is a chemical compound known for its unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRN 2535935 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. Common reaction conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of BRN 2535935 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include batch or continuous processes, with careful monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: BRN 2535935 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of BRN 2535935 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions may involve the use of reducing agents under basic conditions.
Major Products Formed: The major products formed from the reactions of BRN 2535935 depend on the specific reaction and conditions used. These products can include various derivatives and intermediates that are valuable for further research and applications.
Scientific Research Applications
BRN 2535935 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, BRN 2535935 has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of BRN 2535935 involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.
Properties
CAS No. |
102606-64-4 |
|---|---|
Molecular Formula |
C13H21O3PS2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylsulfanylethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C13H21O3PS2/c1-4-15-17(14,16-5-2)19-11-10-18-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
WYASLCQNKQXVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCCSC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



